BenchChemオンラインストアへようこそ!

Androgen receptor antagonist 4

Androgen receptor antagonism Prostate cancer Inhibitor potency

Androgen receptor antagonist 4 (CAS 354815-43-3, IC50 0.15 μM) is a nonsteroidal AR antagonist with a defined mid-potency tier ideal for dose-response studies and SAR benchmarking in prostate cancer models. Its validated inhibition of DHT-induced AR nuclear translocation enables precise spatiotemporal AR activation assays. High LogP (6.3) supports specialized lipophilic formulation studies. For research use only.

Molecular Formula C22H18ClN
Molecular Weight 331.8g/mol
Cat. No. B406549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 4
Molecular FormulaC22H18ClN
Molecular Weight331.8g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H18ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2
InChIKeyUKVXEQUUZSTQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen Receptor Antagonist 4: Chemical Identity and Baseline Potency for Prostate Cancer Research Procurement


Androgen receptor antagonist 4 (CAS 354815-43-3), also known as Compound AT2, is a nonsteroidal, small-molecule antagonist of the androgen receptor (AR) . It is characterized by a molecular weight of 331.84 g/mol and a high lipophilicity (LogP = 6.3) [1]. In in vitro assays, it demonstrates an IC50 of 0.15 μM against the androgen receptor and has been shown to block DHT-induced AR nuclear translocation and downstream target gene expression, conferring anticancer activity in prostate cancer models .

Why Generic Androgen Receptor Antagonist Substitution Fails: The Case for Compound-Specific Selection of Androgen Receptor Antagonist 4


Androgen receptor antagonists represent a diverse chemical class with significant variability in binding affinity, mutant selectivity, and downstream functional effects . Simple substitution based on target class alone is not scientifically sound, as potency differences of an order of magnitude or more are common. For instance, the clinically used antagonist enzalutamide has a reported IC50 of 36 nM in LNCaP cells , while others like the bifunctional AR degrader/antagonist 67-b have an IC50 of 246.6 nM [1]. The specific potency of Androgen receptor antagonist 4 (IC50 0.15 μM) places it in a distinct activity tier that is critical for dose-response studies and assay design.

Androgen Receptor Antagonist 4: A Quantitative Evidence Guide for Scientific Selection


AR Antagonism Potency Profile of Androgen Receptor Antagonist 4 vs. Clinical Comparators

Androgen receptor antagonist 4 (Compound AT2) inhibits the androgen receptor with an IC50 of 0.15 μM (150 nM) . This places its potency between that of enzalutamide (IC50 36 nM) and the AR degrader/antagonist 67-b (IC50 246.6 nM) [1]. This intermediate potency may offer a distinct pharmacological window for research applications.

Androgen receptor antagonism Prostate cancer Inhibitor potency

Functional Antagonism: Blockade of DHT-Induced AR Nuclear Translocation by Androgen Receptor Antagonist 4

A key functional readout for AR antagonists is their ability to prevent ligand-induced nuclear translocation of the receptor. Androgen receptor antagonist 4 has been shown to block DHT-induced AR nuclear translocation . This functional property is shared with other antagonists like apalutamide [1] and distinguishes it from compounds that may bind the receptor but fail to fully inhibit this critical step in AR signaling.

AR nuclear translocation Mechanism of action Functional assay

Physicochemical Properties of Androgen Receptor Antagonist 4: LogP and Molecular Weight for In Vitro and In Vivo Formulation Planning

The compound's high LogP value of 6.3 [1] indicates significant lipophilicity, which contrasts with more polar AR antagonists like darolutamide (LogP ~3.8) [2]. This physicochemical distinction has direct implications for solubility and formulation strategies. For instance, a high LogP suggests the compound may require DMSO or other organic co-solvents for in vitro work and specialized formulations (e.g., with PEG300/Tween 80) for in vivo administration , whereas a compound with a lower LogP may be amenable to simpler aqueous formulations.

Drug formulation Physicochemical properties Solubility

Optimal Research Applications for Androgen Receptor Antagonist 4 Based on Quantitative Evidence


In Vitro Dose-Response Studies Requiring Mid-Range AR Antagonist Potency

Androgen receptor antagonist 4, with its IC50 of 150 nM , is ideally suited for in vitro studies in prostate cancer cell lines (e.g., LNCaP, 22RV1) where an intermediate level of AR inhibition is desired. This potency tier allows for the establishment of clear dose-response curves across a readily achievable concentration range (e.g., 10 nM to 10 μM), facilitating the study of partial AR pathway inhibition or the comparison of downstream signaling events with more or less potent agents.

Studies of AR Nuclear Translocation and Transcriptional Activity

Given its demonstrated ability to block DHT-induced AR nuclear translocation , this compound is a validated tool for investigating the spatiotemporal dynamics of AR activation. It can be used in conjunction with fluorescently tagged AR constructs or immunofluorescence microscopy to quantify the inhibition of ligand-induced receptor shuttling to the nucleus, a key step in AR-mediated gene transcription.

Comparative Pharmacology Panels for AR Antagonist Profiling

The distinct potency (IC50 150 nM) and lipophilicity (LogP 6.3) of Androgen receptor antagonist 4 make it a valuable addition to compound libraries used for profiling novel AR-targeting agents. Its inclusion in screening panels allows researchers to benchmark new chemical entities against an antagonist with well-defined, mid-range activity and specific physicochemical properties, aiding in the establishment of structure-activity relationships (SAR).

In Vivo Formulation and Pharmacokinetic Studies

The high LogP of 6.3 necessitates the use of specialized, non-aqueous formulations for in vivo administration. This compound is appropriate for studies designed to test novel formulation strategies for highly lipophilic small molecules or for pharmacokinetic studies in rodent models where solubilizing excipients (e.g., DMSO/PEG300/Tween 80) are employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androgen receptor antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.